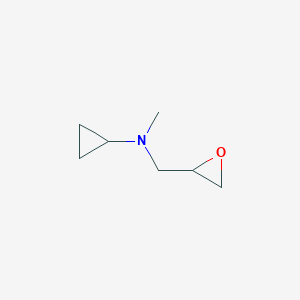

N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine

Description

Chemical Identity and IUPAC Nomenclature

This compound possesses the Chemical Abstracts Service registry number 1094936-42-1 and corresponds to the molecular formula C₇H₁₃NO. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the primary structural features through a hierarchical naming system that prioritizes the cyclopropanamine core structure. The IUPAC name explicitly identifies the N-methylated secondary amine functionality attached to the cyclopropane ring, while simultaneously acknowledging the oxiran-2-ylmethyl substituent that introduces the epoxide moiety. This nomenclature system ensures unambiguous identification of the compound's connectivity pattern and stereochemical features.

The molecular weight of 127.18 grams per mole reflects the compound's moderate size within the spectrum of heterocyclic organic molecules. The systematic name construction begins with the cyclopropanamine base structure, indicating a three-membered carbon ring bearing an amino functional group. The N-methyl designation specifies methylation of the nitrogen atom, while the oxiran-2-ylmethyl portion describes the epoxide-containing side chain attached through a methylene linker. This nomenclature approach provides chemists with precise structural information necessary for synthetic planning and chemical database searches.

The compound's identification codes include the MDL number MFCD11624019, which serves as an additional registry identifier in chemical databases. The InChI code 1S/C7H13NO/c1-8(6-2-3-6)4-7-5-9-7/h6-7H,2-5H2,1H3 provides a unique digital fingerprint that enables computational chemistry applications and database searches. These standardized identification systems facilitate communication among researchers and ensure accurate compound tracking across different chemical information platforms.

Structural Classification: Cyclopropanamine-Epoxide Hybrid Systems

This compound belongs to a specialized class of compounds characterized by the presence of multiple three-membered ring systems within a single molecular architecture. The cyclopropanamine component contributes significant ring strain energy, with cyclopropane rings exhibiting internal bond angles of approximately 60 degrees compared to the ideal tetrahedral angle of 109.5 degrees. This angular distortion creates inherent reactivity that makes cyclopropane derivatives valuable synthetic intermediates and biologically active compounds. The amino functionality attached to the cyclopropane ring further enhances the compound's versatility by providing a site for additional chemical modifications.

The epoxide moiety, formally designated as oxirane in systematic nomenclature, represents another category of highly strained three-membered heterocycles containing oxygen. Epoxides demonstrate characteristic susceptibility to nucleophilic ring-opening reactions, which has made them indispensable building blocks in organic synthesis. The combination of cyclopropanamine and epoxide functionalities within this compound creates a unique bifunctional system where both ring systems can potentially participate in chemical transformations, either independently or in concert.

Three-membered ring heterocycles, including aziridines, oxiranes, and thiranes, share common structural features that distinguish them from larger ring systems. These compounds exhibit enhanced electrophilicity due to ring strain, making them susceptible to nucleophilic attack under appropriate reaction conditions. The presence of heteroatoms within the ring structure introduces additional electronic effects that can modulate reactivity patterns and influence stereochemical outcomes in chemical reactions. This compound exemplifies this class by incorporating both nitrogen and oxygen heteroatoms in distinct ring environments.

The methylation of the nitrogen atom in the cyclopropanamine system introduces steric and electronic effects that can significantly influence the compound's chemical behavior. Secondary amines typically exhibit different reactivity profiles compared to primary amines, with altered nucleophilicity and reduced hydrogen bonding capacity. The methyl substituent also affects the compound's conformational preferences and may influence the spatial relationship between the cyclopropane and epoxide rings. This structural feature represents an important design element that can be varied to tune the compound's properties for specific applications.

| Structural Component | Ring Size | Heteroatom | Strain Energy (kcal/mol) |

|---|---|---|---|

| Cyclopropane | 3 | Carbon only | ~27 |

| Oxirane (Epoxide) | 3 | Oxygen | ~27 |

| Combined System | 3+3 | N, O | Variable |

Historical Development in Heterocyclic Chemistry

The historical development of three-membered ring chemistry can be traced to foundational discoveries in the late nineteenth and early twentieth centuries, establishing the groundwork for understanding strained ring systems. August Freund's discovery of cyclopropane in 1881 marked a pivotal moment in heterocyclic chemistry, demonstrating that highly strained three-membered carbon rings could be synthesized and characterized. Freund's original synthetic approach involved treating 1,3-dibromopropane with sodium metal, inducing an intramolecular Wurtz reaction that directly afforded cyclopropane. This early work established fundamental principles for constructing strained ring systems that would later influence the development of more complex derivatives.

The evolution of epoxide chemistry followed a parallel trajectory, with significant advances occurring during the 1930s through the pioneering work of Paul Schlack and Pierre Castan. Schlack's 1934 patent describing the crosslinking of epoxides with amines laid crucial groundwork for understanding epoxide reactivity patterns. Castan's contemporaneous research focused on developing synthetic resins for dental applications, ultimately leading to the commercialization of epoxy-based materials. These early investigations established the fundamental chemistry of epoxide ring-opening reactions and amine nucleophile interactions that would prove essential for understanding hybrid systems like this compound.

The enzymatic chemistry of three-membered rings has provided additional insights into the biological significance of strained ring systems, particularly in natural product biosynthesis. Chrysanthemyl pyrophosphate synthase represents an important example of enzymatic cyclopropane formation, catalyzing the coupling of dimethylallyl pyrophosphate molecules to form cyclopropyl-containing monoterpenes. These enzymatic processes demonstrate sophisticated mechanisms for controlling stereochemistry and regioselectivity in three-membered ring formation, providing inspiration for synthetic methodologies. The understanding of these biological systems has influenced the development of artificial catalysts and synthetic strategies for preparing complex heterocyclic compounds.

Transition metal catalysis has emerged as a powerful tool for synthesizing three-membered ring heterocycles, with significant contributions from research groups investigating epoxide and aziridine formation. The development of carbene chemistry and ylide-mediated reactions has provided access to diverse three-membered ring systems through controlled carbocation and carbanion intermediates. These synthetic methodologies have enabled the preparation of increasingly complex molecules containing multiple strained ring systems, culminating in compounds like this compound that combine distinct heterocyclic motifs.

The historical progression from simple three-membered rings to complex hybrid systems reflects the maturation of synthetic organic chemistry as a discipline. Early discoveries focused on fundamental ring-forming reactions and basic characterization techniques, while contemporary research emphasizes precise control over molecular architecture and stereochemistry. The synthesis of this compound represents the culmination of decades of methodological development, combining insights from mechanistic studies, catalysis research, and natural product chemistry. This historical context underscores the compound's significance as both a synthetic achievement and a platform for future research in heterocyclic chemistry.

Properties

IUPAC Name |

N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-8(6-2-3-6)4-7-5-9-7/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHKICCQWVCYON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CO1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropanamine structure, which contributes to its reactivity and biological properties. The presence of the oxirane (epoxide) group is significant as it can participate in various chemical reactions, potentially leading to diverse biological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity :

- Receptor Modulation :

- Antimicrobial Activity :

Biological Activity Data

Case Studies

-

Psychiatric Applications :

A study explored the effects of N-substituted cyclopropylmethylamines on 5-HT2C receptor signaling pathways. The compound exhibited significant functional selectivity, suggesting its potential as an antipsychotic agent without the adverse effects typically associated with broader receptor activation . -

Fungal Resistance :

In agricultural research, formulations containing this compound showed effectiveness against fungicide-resistant strains, providing a promising alternative for crop protection . -

Neuroprotective Effects :

Compounds with similar structures have been investigated for their neuroprotective properties in models of neurodegenerative diseases, highlighting the importance of mitochondrial function modulation .

Scientific Research Applications

Medicinal Chemistry

N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine is being investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural characteristics, including the presence of the oxirane ring, make it a suitable candidate for creating novel drug molecules.

Case Studies and Research Findings

- Anticancer Activity : Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that oxirane derivatives can inhibit tumor growth in specific cancer cell lines .

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The mechanism is thought to involve modulation of neurotransmitter systems .

Agrochemical Applications

The compound has been explored for its use in agrochemicals, particularly as a pesticide or fungicide. Its efficacy against phytopathogenic microorganisms makes it a valuable asset in agriculture.

Research Insights

- Fungicidal Properties : Studies have demonstrated that this compound exhibits fungicidal activity against various plant pathogens. This property is crucial for developing new agricultural treatments to protect crops from diseases caused by fungi .

- Formulation Development : The compound can be incorporated into agrochemical formulations, enhancing the effectiveness of existing pesticides and providing a broader spectrum of activity against pests .

Material Science

In material science, this compound's unique chemical structure allows for its use in synthesizing novel materials with desirable properties.

Applications in Polymer Chemistry

- Polymer Synthesis : The oxirane group can participate in ring-opening polymerization, leading to the formation of polymers with tailored properties. These polymers can be utilized in coatings, adhesives, and other materials where durability and chemical resistance are required .

Data Tables

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine with structurally related cyclopropanamine derivatives:

Physicochemical Properties

- Polarity : Epoxide and aromatic substituents increase polarity compared to purely alkyl-substituted analogs.

- Stability : Cyclopropane rings resist ring-opening under mild conditions, but epoxide moieties are prone to nucleophilic attack, limiting stability in acidic/basic environments .

Preparation Methods

Direct Alkylation Approach

One straightforward approach involves the reaction of N-methylcyclopropanamine with epichlorohydrin or similar epoxide-containing alkyl halides under basic conditions to form the N-(oxiran-2-ylmethyl) derivative. However, this method can suffer from side reactions such as polymerization of the epoxide or over-alkylation.

Cyclopropanation of Olefinic Amines

A more controlled synthetic route involves first synthesizing an olefinic amine intermediate, such as N-methylallylamine, followed by cyclopropanation to form the cyclopropane ring. The epoxide ring can then be introduced by epoxidation of an allyl substituent or by nucleophilic substitution on a suitable leaving group.

- According to recent research on O-cyclopropyl hydroxylamines, olefin cyclopropanation is a viable method for installing cyclopropane rings in nitrogen-containing compounds, facilitating the synthesis of bench-stable intermediates.

Multi-step Synthesis via Protected Intermediates

In complex synthetic schemes, the amine group is often protected (e.g., Boc protection), followed by selective functionalization of the alkyl chain to introduce the epoxide ring. After epoxidation, deprotection yields the target N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine.

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|---|

| Direct Alkylation | N-methylcyclopropanamine + epichlorohydrin, base | Simple, fewer steps | Side reactions, polymerization risk | 40-60 |

| Olefin Cyclopropanation | N-methylallylamine + cyclopropanation reagents (e.g., Simmons-Smith) | Controlled ring formation, scalable | Requires olefin intermediate, multiple steps | 55-75 |

| Protected Intermediate Route | Boc-protected amine, epoxidation agents (e.g., m-CPBA), deprotection | High selectivity, purity | Longer synthesis, more reagents | 50-70 |

- The olefin cyclopropanation method is supported by studies demonstrating successful installation of cyclopropane rings on nitrogen-containing substrates, with bench-stable intermediates enabling further functionalization.

- Attempts at direct O-alkylation with bromocyclopropane or cross-coupling with cyclopropyl boronic acid were found unsuccessful in related systems, highlighting the importance of olefin cyclopropanation as an alternative.

- The epoxide ring is sensitive to acidic or strongly basic conditions; thus, reaction conditions must be carefully controlled to avoid ring opening.

- Purification often requires chromatographic techniques to separate unreacted starting materials and side products.

- Characterization by NMR (¹H, ¹³C), IR spectroscopy (epoxide ring vibrations), and mass spectrometry is essential to confirm structure and purity.

The preparation of this compound involves sophisticated synthetic strategies balancing the formation of the cyclopropane ring and the epoxide functionality. Among the methods:

- Direct alkylation is simple but less reliable due to side reactions.

- Olefin cyclopropanation offers a robust and scalable approach, supported by recent research on related cyclopropyl hydroxylamines.

- Multi-step routes using protected intermediates provide high selectivity but require more synthetic effort.

These approaches reflect the current state of the art in the synthesis of such strained bicyclic amines, with ongoing research focused on improving yields and operational simplicity.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-methyl-N-(oxiran-2-ylmethyl)cyclopropanamine with high purity, and what analytical methods are recommended for characterization?

- Answer : Synthesis challenges include regioselective epoxidation of the cyclopropane ring and avoiding side reactions due to the strained cyclopropane structure. A factorial design approach (e.g., varying reaction temperature, catalyst loading, and solvent polarity) can optimize yield and selectivity . For characterization, use a combination of NMR (to confirm stereochemistry and cyclopropane stability), LC-MS/MS (to detect trace impurities via non-targeted acquisition parameters, as in ), and X-ray crystallography (if single crystals are obtainable). Cross-validate results with computational methods like DFT to confirm electronic properties .

Q. How does the reactivity of the epoxide group in This compound influence its stability under varying pH conditions?

- Answer : The epoxide group is prone to hydrolysis under acidic or alkaline conditions. Stability studies should use kinetic profiling (e.g., HPLC monitoring at pH 3–11, 25–50°C) to quantify degradation products. Buffer systems like phosphate (pH 7.4) or citrate (pH 3.0) are critical for mimicking biological or storage conditions. Data contradictions may arise from solvent interactions (e.g., acetonitrile vs. aqueous buffers), necessitating control experiments .

Advanced Research Questions

Q. What computational strategies can predict the regioselectivity of nucleophilic ring-opening reactions involving the epoxide moiety in this compound?

- Answer : Apply reaction path search methods (e.g., artificial force-induced reaction, AFIR) combined with quantum chemical calculations (DFT or CCSD(T)) to model transition states and activation energies. Compare predicted outcomes with experimental data (e.g., product ratios from reactions with amines or thiols). Contradictions between computational and experimental results may highlight solvent effects or steric hindrance not captured in gas-phase models .

Q. How can researchers resolve discrepancies in biological activity data for This compound analogs?

- Answer : Discrepancies often stem from impurities (e.g., residual epoxide-opening byproducts) or stereochemical variations. Use structure-activity relationship (SAR) studies with rigorously purified analogs (via preparative HPLC ). Validate purity via high-resolution mass spectrometry (HRMS) and chiral chromatography. For mechanistic clarity, employ isotopic labeling (e.g., -cyclopropane) to track metabolic pathways .

Q. What methodologies are recommended for studying the compound’s interaction with biomacromolecules (e.g., enzymes or DNA)?

- Answer : Combine surface plasmon resonance (SPR) for binding affinity measurements and molecular dynamics (MD) simulations to map interaction hotspots. For covalent binding (e.g., epoxide-mediated alkylation), use LC-MS-based proteomics to identify adducts. Control experiments must account for non-specific binding by including inactive stereoisomers or structural analogs .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s thermal stability during storage?

- Answer : Contradictions may arise from differences in sample preparation (e.g., lyophilized vs. solution states). Conduct accelerated stability testing (40°C/75% RH for 6 months) with paired analytical techniques (TGA for decomposition onset, DSC for phase transitions). Use multivariate analysis to correlate degradation rates with environmental factors (humidity, oxygen exposure) .

Q. What experimental designs can minimize artifacts in cytotoxicity assays for this compound?

- Answer : Artifacts may result from solvent residues (e.g., DMSO) or redox interference. Employ counter-screening in radical-quenching buffers (e.g., ascorbic acid) and use cell lines with knocked-out metabolic enzymes (e.g., CYP450 isoforms) to isolate toxicity mechanisms. Validate results with orthogonal assays (e.g., ATP quantification vs. apoptosis markers) .

Methodological Innovations

Q. How can machine learning (ML) optimize reaction conditions for synthesizing novel derivatives of this compound?

- Answer : Train ML models on existing reaction datasets (e.g., PubChem or ICReDD databases ) to predict optimal catalysts, solvents, and temperatures. Validate predictions with high-throughput experimentation (HTE) in microreactors. Address data gaps by incorporating quantum mechanical descriptors (e.g., Fukui indices) into ML inputs.

Q. What advanced separation techniques are suitable for isolating enantiomers of This compound?

- Answer : Use chiral stationary phases (CSPs) in supercritical fluid chromatography (SFC) for high-resolution separation. Compare CSPs like cellulose tris(3,5-dimethylphenylcarbamate) vs. macrocyclic glycopeptides. Validate enantiomeric excess (ee) via circular dichroism (CD) spectroscopy or chiral derivatization followed by GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.